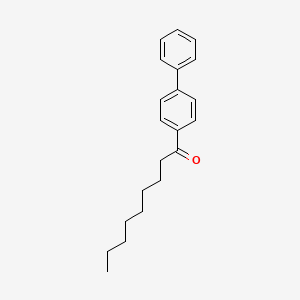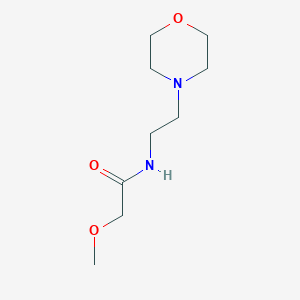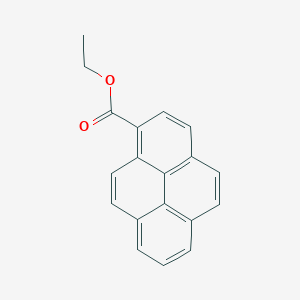
Ethyl pyrene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl pyrene-1-carboxylate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl ester group attached to the carboxylate moiety at the first position of the pyrene ring. Pyrene derivatives, including this compound, are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Pyrene-1-carboxylic acid+EthanolH2SO4Ethyl pyrene-1-carboxylate+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Ethyl pyrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene-1,2-dicarboxylic acid, while substitution reactions can introduce halogens or nitro groups onto the pyrene ring.
科学研究应用
Ethyl pyrene-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of ethyl pyrene-1-carboxylate is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, which can lead to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Pyrene-1-carboxylic acid: The parent compound from which ethyl pyrene-1-carboxylate is derived.
Mthis compound: Another ester derivative with similar properties but different solubility and reactivity.
Pyrene-1,2-dicarboxylic acid: A derivative with two carboxylate groups, offering different reactivity and applications.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics compared to other pyrene derivatives. Its strong fluorescence and stability make it particularly valuable in analytical and industrial applications.
属性
CAS 编号 |
29556-35-2 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC 名称 |
ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-2-21-19(20)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
InChI 键 |
PPAOYTYKVATXSG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


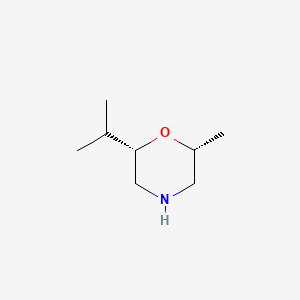
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
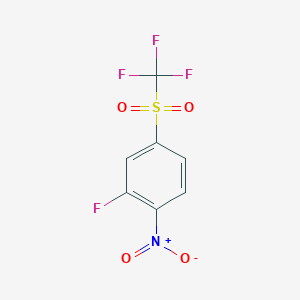
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

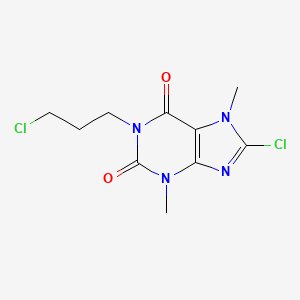

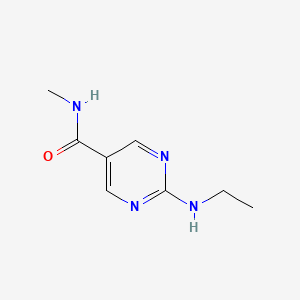
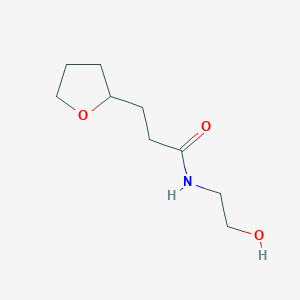

![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
